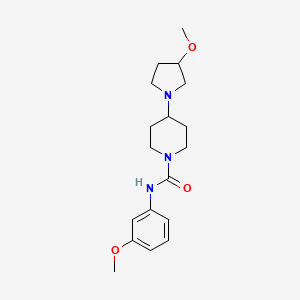

N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-23-16-5-3-4-14(12-16)19-18(22)20-9-6-15(7-10-20)21-11-8-17(13-21)24-2/h3-5,12,15,17H,6-11,13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPGKVQVGDHFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, with the CAS number 2320887-31-6, is a synthetic organic compound belonging to the piperidine class. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 333.4 g/mol. The compound features a piperidine ring substituted with both a methoxyphenyl group and a methoxypyrrolidinyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O₃ |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 2320887-31-6 |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that compounds within this class may exhibit activity as:

- Receptor Modulators : They may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibitors : The compound could inhibit specific enzymes related to metabolic pathways, which can have therapeutic implications in conditions like cancer or metabolic disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Neuropharmacological Effects : Initial in vivo studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.

- Antidepressant Activity : The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders, possibly through serotonin receptor modulation.

- Antioxidant Properties : Preliminary assays indicate that it may possess antioxidant capabilities, reducing oxidative damage in cellular models.

Case Studies

A notable case study involved the evaluation of the compound's effects on animal models of depression. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages over a period of two weeks. Behavioral assessments showed improvements comparable to standard antidepressant treatments.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | Contains a chlorophenyl group instead of methoxy | Antidepressant and analgesic properties |

| 4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | Lacks the phenyl substitution | Limited biological activity |

| This compound | Unique methoxy substitution enhances receptor affinity | Neuroprotective and antioxidant effects |

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Findings for Analogous Compounds

Critical Observations :

- Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) may improve metabolic stability over halogenated analogs like PF3845 but could reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.